Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-)
Description
Historical Context and Discovery of Chromium-Azo Coordination Complexes
Chromium-azo coordination complexes trace their origins to early 20th-century investigations into transition metal dyes. Alfred Werner’s foundational work on coordination theory established the framework for understanding chromium(III)’s octahedral geometry and ligand substitution kinetics. The specific compound emerged from mid-20th-century efforts to develop thermally stable, water-soluble dyes for industrial applications. Its synthesis builds upon the reactivity of Cr(III) with azo ligands, which exhibit slow ligand exchange rates compared to Cr(II) systems.
The integration of benzamido and naphthyl groups into azo-chromium complexes reflects advancements in tailoring ligand electronic properties for enhanced photostability. Early analogues, such as trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-), demonstrated the role of sulfonate groups in improving aqueous solubility. These developments laid the groundwork for synthesizing the target compound, which combines multiple aromatic and hydrogen-bonding motifs.
Structural Classification and IUPAC Nomenclature Principles
The compound belongs to the class of heteroleptic chromium(III) complexes with mixed organic ligands. Its IUPAC name derives from systematic prioritization of substituents:
- Parent structure : Chromate(3-) ion (central chromium atom in +3 oxidation state).
- Ligands :
- Two identical benzamido-naphthyl-azo-benzoate anions.
- Three sodium counterions balancing the charge.
The nomenclature follows these rules:
- Substituent order : Benzamido (position 3), hydroxy (position 2), and naphthyl (position 1) groups on the azo-linked aromatic system.
- Ligand numbering : The benzoate moiety is numbered to prioritize the carboxylate group at position 1, with the azo linkage at position 4.
Structural Breakdown
| Component | Description |
|---|---|
| Central metal | Chromium(III) in octahedral geometry |
| Ligands | Two tridentate azo-benzoate ligands |
| Counterions | Three sodium ions |
| Functional groups | Azo (-N=N-), hydroxy (-OH), benzamido (C₆H₅CONH-) |
This classification aligns with analogous complexes like chromate(3-)-bis(2-hydroxy-4-nitrobenzenesulfonato) systems.
Significance in Coordination Chemistry and Supramolecular Systems
The compound’s significance arises from three key features:
Ligand Rigidity and Electronic Effects :
The conjugated azo-naphthyl system stabilizes the chromium center through strong σ-donation and π-backbonding, as observed in related Cr(III)-peptide complexes. The benzamido group introduces hydrogen-bonding capacity, enabling supramolecular assembly via intermolecular interactions.Supramolecular Applications :
- Host-Guest Chemistry : The planar aromatic ligands facilitate π-π stacking with electron-deficient molecules.
- Ion Transport : Sodium counterions enable ionic conductivity in structured matrices.
Comparative Reactivity :
Unlike labile Cr(II) complexes, this Cr(III) derivative exhibits kinetic inertness, making it suitable for catalytic applications requiring structural integrity under harsh conditions.
Supramolecular Interactions
| Interaction Type | Example | Relevance |
|---|---|---|
| π-π Stacking | Azo-naphthyl and benzoate rings | Stabilizes 2D networks |
| Hydrogen Bonding | Benzamido NH and hydroxy groups | Enables 3D framework formation |
| Ionic Interactions | Sodium ions and sulfonate groups | Enhances solubility in polar solvents |
This multifunctionality positions the compound as a model system for designing metal-organic frameworks (MOFs) and stimuli-responsive materials.
Properties
CAS No. |
84777-70-8 |
|---|---|
Molecular Formula |
C62H42CrN6Na3O12+3 |
Molecular Weight |
1184.0 g/mol |
IUPAC Name |
trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;chromium |
InChI |
InChI=1S/2C31H21N3O6.Cr.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
InChI Key |
JNVOAESRQNPGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) involves several steps:
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid undergoes diazotization.
Coupling: The diazonium salt formed is then coupled with Naphthalen-2-ol.
Complex Formation: The resulting compound is then converted into a 1:2 chromium complex.
Chemical Reactions Analysis
Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation states of chromium.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
A. Dyeing and Textile Industry
Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) is primarily used as a dye for textiles due to its vibrant color and fastness properties. It is particularly effective for dyeing wool, silk, and polyamide fibers.
Dyeing Properties:
| Standard | Light Fastness | Soaping Fastness | Perspiration Fastness |
|---|---|---|---|
| ISO | 7 | 4-5 | 5 |
B. Biochemical Applications
This compound has been explored for its potential use in biochemical assays due to its ability to interact with biological molecules. Its azo groups can form complexes with various proteins and enzymes, making it useful in:
- Enzyme Inhibition Studies: Understanding enzyme mechanisms by observing changes in activity upon binding.
- Detection of Biomolecules: Serving as a chromogenic agent in assays.
C. Environmental Applications
Recent studies have investigated the use of Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) in environmental remediation processes:
- Decolorization of Azo Dyes: The compound has shown potential in bioelectricity generation during the decolorization process by microorganisms like Aspergillus niger.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) demonstrated that it provides excellent color yield and fastness properties when applied to wool fabrics under optimized conditions (pH, temperature).
Case Study 2: Environmental Remediation
Research highlighted the effectiveness of Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) in reducing the toxicity of industrial effluents containing azo dyes. The compound facilitated microbial degradation pathways leading to significant reductions in dye concentration.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[4-[[3-benzamido-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-) involves its interaction with various molecular targets and pathways. The chromium complex plays a crucial role in its activity, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Chromium-Azo Complexes
The compound is structurally closest to Trisodium bis(6-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) (CAS: 74920-95-9). Below is a comparative analysis:
Key Differences:
- Substituent Effects: The target compound’s benzamido and benzoato groups likely enhance lipophilicity, making it suitable for non-aqueous industrial processes. In contrast, the sulphonato and nitro groups in CAS: 74920-95-9 improve water solubility and electronic conjugation, which are critical for pharmaceutical applications .
- Synthetic Efficiency: The higher purity (99%) of CAS: 74920-95-9 suggests optimized synthesis or purification protocols compared to the target compound (96%) .
Non-Metallic Azo Compounds
- 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] (): This dichloro-biphenyl azo compound exhibits strong chromophoric properties due to extended π-conjugation but lacks metal coordination, limiting its utility in catalysis or redox applications .
Research Findings and Implications
Coordination Stability: Chromium-azo complexes generally exhibit high thermal and chemical stability due to strong Cr–N (azo) and Cr–O (hydroxy/benzamido) bonds. This stability is critical for industrial processes requiring durable dyes or catalysts .
Substituent-Driven Applications: The presence of sulphonato or nitro groups (as in CAS: 74920-95-9) shifts applications toward pharmaceuticals, whereas benzoato/benzamido groups favor industrial uses .
Synthetic Challenges: Achieving high purity in chromium-azo complexes requires precise control of metallization conditions, as evidenced by the 96–99% purity range in commercial samples .
Biological Activity
Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a chromate center and azo functional groups, suggests diverse interactions with biological systems. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
- Molecular Formula :
- Molecular Weight : 1183.995 g/mol
- CAS Number : 84777-70-8
The compound is notable for its vibrant color properties, which are attributed to the azo groups that can participate in electron transfer processes, making it a candidate for various biological applications.
Synthesis
The synthesis of Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) involves several key steps:
- Diazotization : The primary amine of 3-benzamido-2-hydroxy-1-naphthyl is diazotized using sodium nitrite.
- Coupling Reaction : The resulting diazonium salt is coupled with 3-hydroxybenzoylbenzoic acid.
- Complexation : The azo compound is reacted with chromate salts to form the final trisodium complex.
Biological Activity
Research has shown that Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) exhibits various biological activities, including:
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Studies using DPPH and ABTS assays have shown that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative damage in cells .
Antiproliferative Effects
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. The antiproliferative activity is believed to be mediated through the induction of apoptosis and cell cycle arrest, particularly in breast cancer and colon cancer cell lines .
Anti-inflammatory Properties
Trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-) has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests its potential use in treating inflammatory diseases.
Case Studies
-
Study on Antioxidant Capacity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Methods : DPPH and FRAP assays were performed.
- Results : The compound exhibited a high degree of radical scavenging activity, comparable to standard antioxidants.
-
Antiproliferative Study :
- Objective : To assess the antiproliferative effects on cancer cell lines.
- Methods : MTT assay was used to evaluate cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trisodium bis(2-(4-((3-benzamido-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))chromate(3-)?
- Methodological Answer : The synthesis involves multi-step azo coupling and coordination chemistry. Key steps include:
- Diazoization : Reacting 3-benzamido-2-hydroxy-1-naphthylamine with nitrous acid to form the diazonium salt.
- Coupling : Introducing the diazonium salt to 3-hydroxybenzoylbenzoic acid under alkaline conditions to form the azo ligand.
- Chromium Coordination : Reacting the ligand with chromium(III) salts (e.g., CrCl₃) in a sodium hydroxide medium to form the chromate complex.
- Purification : Use column chromatography or recrystallization to isolate the trisodium salt.
- Validation : Confirm purity via HPLC (>99%) and elemental analysis (C, H, N, Cr, Na) .
Q. How can the coordination geometry and electronic structure of the chromium center be characterized experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the octahedral geometry of the Cr³⁺ center and ligand arrangement .
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λmax at ~450–600 nm for Cr³⁺ in an octahedral field) and ligand-to-metal charge transfer (LMCT) bands .
- Electron Paramagnetic Resonance (EPR) : Analyze the oxidation state (Cr³⁺, d³) and ligand-field splitting parameters .
Q. What stability challenges arise during storage and handling of this compound?
- Methodological Answer :
- Light Sensitivity : Azo groups are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- pH Sensitivity : Maintain pH >9 to prevent ligand protonation and chromium hydrolysis. Use buffered solutions (e.g., sodium borate) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (~200–250°C) .
Advanced Research Questions
Q. How do substituents on the benzamido and naphthyl groups influence the compound’s photophysical properties?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) redshift absorption spectra by stabilizing LMCT states. Use time-dependent density functional theory (TD-DFT) to model transitions .
- Experimental Validation : Compare derivatives synthesized via regioselective azo coupling (e.g., 5-nitro vs. 5-amino substituents) using fluorescence quenching assays .
Q. What mechanistic insights explain contradictions in reported catalytic activity of chromium-azo complexes?
- Methodological Answer :
- Redox Activity : Cr³⁺/Cr²⁺ transitions may enable catalytic cycles. Use cyclic voltammetry (CV) to map redox potentials (e.g., E₁/2 ≈ −0.5 to +0.3 V vs. Ag/AgCl) .
- Ligand Lability : Competitive ligand displacement (e.g., by H₂O or Cl⁻) can deactivate the catalyst. Monitor via in situ IR spectroscopy .
Q. How can computational modeling predict the compound’s reactivity in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation shells and hydrolysis pathways under varying pH and ionic strength .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Cr–O/N bonds to assess ligand stability .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
